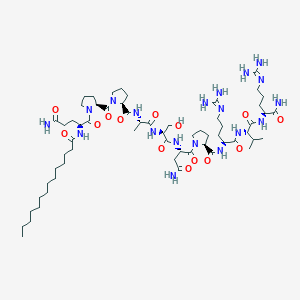
Dynamin inhibitory peptide, myristoylated (control)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Control peptide version of dynamin inhibitory peptide, myristoylated, an inhibitor of the GTPase dynamin that competitively blocks binding of dynamin to amphiphysin, preventing endocytosis. In contrast to dynamin inhibitory peptide, has no significant effect on GABAA receptor-mediated miniature IPSPs.
Wissenschaftliche Forschungsanwendungen
Inhibition of Protein Kinases
Myristoylated peptides derived from the pseudosubstrate sequences of protein kinases have been utilized to inhibit protein kinase C (PKC) in intact cells. These peptides, including myristoylated pseudosubstrate peptide, act as selective and cell-permeable inhibitors of PKC. For instance, a study demonstrated that a myristoylated peptide inhibited the phosphorylation of a myristoylated protein substrate induced by phorbol esters and the activation of phospholipase D by bradykinin, both of which depend on PKC activity (Eichholtz et al., 1993).
Impact on Pancreatic Beta-Cells
Myristoylated peptides based on the endogenous protein kinase A inhibitor (PKI) sequences have been used to study the role of PKA activation in glucose-induced insulin secretion from pancreatic beta-cells. Myristoylated PKI peptides were effective inhibitors of PKA activity in vitro and demonstrated concentration-dependent inhibition of insulin secretion in response to PKA activators in intact islets, without inhibiting glucose-induced insulin secretion (Harris et al., 1997).
Cell Membrane Dynamics and Endothelial Cell Activation
Myristoylation of peptides can activate endothelial nitric oxide synthase (eNOS) through Akt phosphorylation. Studies with myristoylated pseudosubstrate of PKCζ (mPS) and other myristoylated peptides showed significant phosphorylation of eNOS, Akt, ERK 1/2, and p38 MAPK in pulmonary artery endothelial cells, indicating that myristoylation confers new properties to peptides, including activation of different signaling pathways in endothelial cells (Krotova et al., 2006).
Inhibition of Dynamin GTPase Activity
Ligands such as myristoylated peptides have been studied for their potential to inhibit the GTPase activity of dynamin, an important enzyme in endocytic and intracellular transport processes. For example, myristoylated trimethyl ammonium bromide demonstrated potent inhibitory activity, suggesting a role for such compounds in modulating cellular endocytosis and related functions (Hill et al., 2004).
Myristoylated Peptides as Antitumor Agents
In cancer research, myristoylated peptides have been shown to inhibit proliferation, migration, and invasiveness of tumor cells. This suggests potential therapeutic applications in targeting specific cellular processes involved in cancer progression (Alcalde et al., 2020).
Myristoylation in Protein Function
Myristoylation plays a crucial role in the functionality and interaction of proteins. Research on the biology and enzymology of protein N-myristoylation has advanced understanding of protein-protein and protein-membrane interactions, which are key in various cellular processes (Farazi et al., 2001).
Eigenschaften
Molekularformel |
C61H107N19O14 |
|---|---|
Molekulargewicht |
1330.64 |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-1-[(2S)-1-[(2S)-5-amino-5-oxo-2-(tetradecanoylamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C61H107N19O14/c1-5-6-7-8-9-10-11-12-13-14-15-26-48(84)72-40(27-28-46(62)82)57(92)80-33-20-25-45(80)59(94)79-32-19-23-43(79)54(89)71-37(4)51(86)76-42(35-81)53(88)75-41(34-47(63)83)58(93)78-31-18-24-44(78)55(90)74-39(22-17-30-70-61(67)68)52(87)77-49(36(2)3)56(91)73-38(50(64)85)21-16-29-69-60(65)66/h36-45,49,81H,5-35H2,1-4H3,(H2,62,82)(H2,63,83)(H2,64,85)(H,71,89)(H,72,84)(H,73,91)(H,74,90)(H,75,88)(H,76,86)(H,77,87)(H4,65,66,69)(H4,67,68,70)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,49-/m0/s1 |
SMILES |
CCCCCCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



